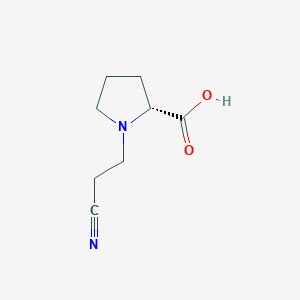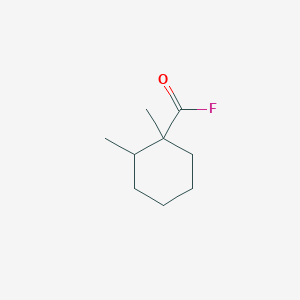
2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt is a chemical compound with the molecular formula C10H9NO4S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both sulfonic acid and hydroxyl functional groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt typically involves the sulfonation of 2-naphthol. The process begins with the addition of sulfuric acid to 2-naphthol, followed by heating to promote the sulfonation reaction. The reaction mixture is then neutralized with ammonia to form the monoammonium salt. The reaction conditions usually involve maintaining a temperature of around 90°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic conditions
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenesulfonates.
Substitution: Formation of various substituted naphthalenes depending on the electrophile used
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a staining agent.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in pharmaceutical synthesis.
Industry: Used in the production of surfactants, detergents, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenesulfonic acid sodium salt
- 2-Naphthol-6-sulfonic acid potassium salt
- 6-Amino-2-naphthalenesulfonic acid
- 1-Naphthol-3,6-disulfonic acid disodium salt
Uniqueness
2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Propriétés
Numéro CAS |
61886-35-9 |
|---|---|
Formule moléculaire |
C10H11NO4S |
Poids moléculaire |
241.27 g/mol |
Nom IUPAC |
azanium;6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O4S.H3N/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);1H3 |
Clé InChI |
CMGVNRYNMUZILC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


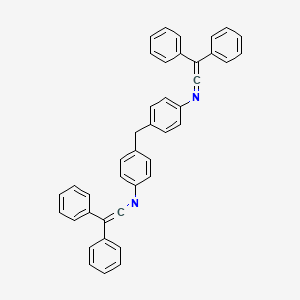
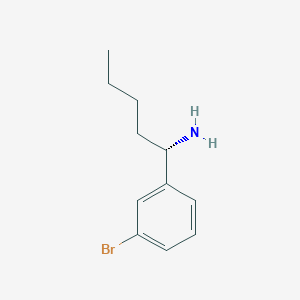
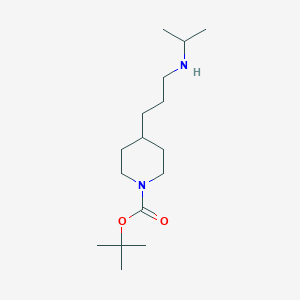


![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)

![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)

